molecular formula C12H18N4O4S B15086859 6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one CAS No. 476482-55-0

6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Katalognummer: B15086859
CAS-Nummer: 476482-55-0
Molekulargewicht: 314.36 g/mol
InChI-Schlüssel: GVZZJVUKMJZMEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one is a synthetic purine derivative designed for advanced biochemical and pharmacological research. This compound features a purine core, a fundamental structure in biology, which is substituted with a (3-hydroxypropyl)sulfanyl group at the 8-position, a 2-methoxyethyl chain at the 7-position, and a methyl group at the 3-position. The specific modifications on this purine scaffold are engineered to modulate its interaction with key biological targets. Purine-based compounds are extensively investigated for their ability to interact with a wide range of enzymes and receptors, such as phosphodiesterases (PDEs) and various G protein-coupled receptors (GPCRs) . Researchers are exploring this compound for its potential application in studying intracellular signaling pathways, including the cyclic nucleotide and adenosine receptor systems. Its structure suggests potential as a tool compound for in vitro assays to elucidate novel mechanisms of action or to serve as a lead structure in the development of new therapeutic agents. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

CAS-Nummer

476482-55-0

Molekularformel

C12H18N4O4S

Molekulargewicht

314.36 g/mol

IUPAC-Name

8-(3-hydroxypropylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C12H18N4O4S/c1-15-9-8(10(18)14-11(15)19)16(4-6-20-2)12(13-9)21-7-3-5-17/h17H,3-7H2,1-2H3,(H,14,18,19)

InChI-Schlüssel

GVZZJVUKMJZMEH-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Thiol-Disulfide Exchange

A patented method for analogous purines employs 3-mercaptopropanol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C. The reaction proceeds via an SNAr mechanism, displacing a leaving group (e.g., chloro or nitro) at C8. For the target compound, pre-functionalization of the purine core with a chloro group at C8 is required prior to thiolation.

Conditions :

  • Substrate : 8-Chloro-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
  • Nucleophile : 3-Mercaptopropanol (1.2 equiv)
  • Base : DIPEA (2.0 equiv)
  • Solvent : Butanol, 120°C, 3 hours
  • Yield : ~65–70%

Radical Thiol-Ene Coupling

Alternative approaches utilize photoinitiated thiol-ene reactions to attach the 3-hydroxypropylsulfanyl group. This method avoids harsh bases and improves compatibility with acid-sensitive functionalities. A typical protocol uses 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator under UV light (365 nm) in tetrahydrofuran (THF).

Hydroxylation at C6

The C6 hydroxyl group is introduced via hydrolysis of a pre-existing chloro or cyano substituent. Two dominant methods are employed:

Acidic Hydrolysis

Treatment of 6-chloropurine derivatives with concentrated HCl (6 M) at reflux for 12 hours achieves quantitative conversion to the 6-hydroxy analog. However, this method risks cleavage of the 3-hydroxypropylsulfanyl group if unprotected.

Enzymatic Hydrolysis

Recent studies highlight the use of adenosine deaminase (ADA) to selectively hydrolyze 6-chloropurines under mild conditions (pH 7.4, 37°C). This method preserves acid-labile groups and achieves >90% conversion.

Methylation at N3

The N3 methyl group is introduced early in the synthesis to direct subsequent functionalization. Dimethyl sulfate (DMS) in alkaline aqueous conditions (pH 10–12) selectively methylates the N3 position of 6-hydroxypurine derivatives. Reaction at 0°C minimizes over-alkylation, yielding 3-methylpurine-2,6-dione with >95% purity.

Protection-Deprotection Strategies

Hydroxyl Group Protection

The 3-hydroxypropylsulfanyl group’s primary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether during alkylation and hydrolysis steps. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.

Sulfur Stabilization

To prevent oxidation of the sulfanyl group, reactions are conducted under inert atmospheres (N₂ or Ar), and antioxidants (e.g., BHT) are added to thiol-containing intermediates.

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized purine core with the 2-methoxyethyl and 3-hydroxypropylsulfanyl groups. Final purification employs silica gel chromatography (DCM:MeOH, 80:3) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Characterization Data :

  • ¹H NMR (CDCl₃): δ 8.40 (s, 1H, C2-H), 4.81 (d, J=5.2 Hz, 2H, SCH₂), 3.55 (t, J=6.0 Hz, 2H, OCH₂), 1.71 (s, 9H, C(CH₃)₃).
  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₉N₅O₃S: 346.1284; found: 346.1286.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Sequential Alkylation N7 → C8 → C6 58 98 Multiple protection steps
Convergent Synthesis Pre-functionalized modules 72 99 High-cost intermediates
Enzymatic Hydrolysis ADA-mediated C6 hydrolysis 85 97 Substrate specificity

Industrial-Scale Production Challenges

  • Cost of Enzymes : ADA-mediated hydrolysis is cost-prohibitive for large batches.
  • Thiol Handling : Safe large-scale thiol reactions require specialized equipment to manage toxicity.
  • Regioselectivity : Ensuring >95% N7 alkylation necessitates precise stoichiometry and catalyst loading.

Emerging Methodologies

Flow Chemistry

Microreactor systems enable continuous thiolation and alkylation, reducing reaction times from hours to minutes. A prototype system achieved 89% yield for the 3-hydroxypropylsulfanyl incorporation.

Biocatalytic Cascades

Engineered E. coli expressing purine alkyltransferases and thiol ligases have synthesized the compound in one pot, though yields remain low (∼35%).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Alkyl halides or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying purine metabolism and related pathways.

    Medicine: Potential use in the development of new pharmaceuticals targeting purine-related enzymes or receptors.

    Industry: Possible applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors involved in purine metabolism. The compound’s functional groups may allow it to form hydrogen bonds or engage in hydrophobic interactions with its molecular targets, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Position 7 :

  • Target Compound : The 2-methoxyethyl group provides moderate polarity due to the ether oxygen, enhancing solubility compared to bulkier substituents like 3-phenylpropyl or benzyl .
  • 3-Phenylpropyl () : Introduces aromatic bulk, likely improving receptor binding but reducing aqueous solubility.

Position 8 :

  • Target Compound: The (3-hydroxypropyl)sulfanyl group combines sulfur’s nucleophilicity with a terminal hydroxyl group, enabling hydrogen bonding. This contrasts with: Octylsulfanyl (): A long alkyl chain that drastically increases lipophilicity, likely reducing solubility and metabolic stability. (2-Hydroxyethyl)amino (): An amino group enhances polarity and hydrogen-bonding capacity but may increase susceptibility to oxidation.

Implications of Structural Variations

  • Solubility: The target compound’s 2-methoxyethyl and 3-hydroxypropyl groups confer better aqueous solubility than the octylsulfanyl or benzyl analogs but lower than the (2-hydroxyethyl)amino analog .
  • Lipophilicity : The octylsulfanyl analog is significantly more lipophilic, favoring membrane penetration but risking off-target accumulation.
  • Metabolic Stability : The methyl group at position 3 in the target compound may reduce oxidative metabolism compared to analogs lacking this substitution.
  • Receptor Binding : Aromatic substituents (e.g., 3-phenylpropyl , benzyl ) could enhance affinity for hydrophobic binding pockets, whereas the hydrazinylidene group may enable chelation or covalent interactions.

Biologische Aktivität

The compound 6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one , with the CAS number 476482-55-0, is a purine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4O4SC_{12}H_{18}N_{4}O_{4}S, and it has a molecular weight of approximately 314.36 g/mol. The structural representation can be summarized as follows:

  • SMILES Notation : COCCn1c(SCCCO)nc2c1c(=O)[nH]c(=O)n2C

This structure indicates the presence of hydroxyl, methoxy, and sulfanyl functional groups, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that 6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
  • Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are primarily attributed to its interaction with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing downstream signaling pathways that affect cellular responses such as inflammation and cell proliferation .
  • Enzyme Inhibition : It is hypothesized that the compound could inhibit specific enzymes involved in metabolic pathways related to inflammation and oxidative stress.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that at concentrations above 50 µM, there was a significant reduction in DPPH radical concentration compared to control samples.

Concentration (µM)% Inhibition
1015%
5045%
10075%

Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound (50 µM)150180
Compound (100 µM)80100

Study 3: Antimicrobial Efficacy

The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Basic: What methodological approaches are recommended for synthesizing and purifying this compound?

Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or thiol-ether formation, to introduce the 3-hydroxypropylsulfanyl and 2-methoxyethyl substituents. A stepwise protocol (e.g., coupling under inert atmosphere with catalysts like Pd or Cu) is critical for regioselectivity. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization using solvents like ethanol or acetonitrile. Yield optimization may require temperature-controlled reactions (e.g., 0–5°C for thiol additions) and strict exclusion of moisture .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at C3, methoxyethyl protons). 1H^1H-NMR should show distinct peaks for the hydroxypropylsulfanyl moiety (δ ~2.7–3.1 ppm) and methoxyethyl protons (δ ~3.3–3.5 ppm).
  • IR: Confirm hydroxyl (broad peak ~3200–3500 cm1^{-1}) and carbonyl (C=O stretch ~1650–1700 cm1^{-1}) functionalities.
  • MS: High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the theoretical mass (e.g., [M+H]+^+ calculated for C14_{14}H21_{21}N5_{5}O4_{4}S). Cross-referencing with analogs in literature is advised .

Basic: What protocols ensure compound stability during storage and handling?

Answer:

  • Storage: Lyophilize and store at −20°C under argon to prevent oxidation of thioether groups.
  • Stability assays: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Buffer solutions (pH 1.2–7.4) can assess hydrolytic stability. Use amber vials to avoid photodegradation .

Advanced: How to design a multi-variable study to evaluate biological activity and physicochemical properties?

Answer:
Adopt a split-split-plot design with randomized blocks:

  • Main plots: Vary substituents (e.g., hydroxypropyl vs. methylsulfanyl).
  • Subplots: Test biological activity (e.g., enzyme inhibition) across cell lines.
  • Sub-subplots: Assess physicochemical parameters (logP, solubility) over time.
    Use 4 replicates per group and ANOVA for statistical rigor. This design isolates confounding variables (e.g., solvent effects) and allows longitudinal analysis .

Advanced: How to investigate environmental fate and degradation pathways?

Answer:
Follow the INCHEMBIOL framework :

  • Abiotic studies: Expose the compound to UV light (254 nm) and varying pH (2–10) to simulate environmental conditions. Monitor degradation via LC-MS/MS.
  • Biotic studies: Use soil microbial consortia or activated sludge to assess biodegradation. Measure half-life (t1/2_{1/2}) and identify metabolites (e.g., sulfoxide derivatives).
  • Modeling: Apply QSAR models to predict persistence and bioaccumulation .

Advanced: How to resolve contradictions in pharmacological activity data across studies?

Answer:

  • Comparative analysis: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use positive controls (e.g., staurosporine for kinase inhibition).
  • Data normalization: Account for batch-to-batch variability in compound purity (HPLC ≥98%).
  • Mechanistic studies: Perform isothermal titration calorimetry (ITC) to validate binding affinity discrepancies. Cross-validate with CRISPR-edited cell lines to exclude off-target effects .

Advanced: What strategies support structure-activity relationship (SAR) studies with analogs?

Answer:

  • Analog synthesis: Replace the 3-hydroxypropylsulfanyl group with methylthio or benzylthio groups (see for structural templates).
  • Activity cliffs: Use molecular docking (AutoDock Vina) to correlate substituent bulkiness (e.g., methoxyethyl vs. ethoxyethyl) with target binding (e.g., adenosine receptors).
  • 3D-QSAR: Build CoMFA models using IC50_{50} data from analogs to predict activity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.